5-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-chloroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN5S/c10-6-2-1-5(3-7(6)11)8-14-15-4-12-13-9(15)16-8/h1-4H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYYQNNTWGYAHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN3C=NN=C3S2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-chloroaniline typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acidic conditions . This method allows for the annulation of the triazole ring onto the thiadiazole scaffold. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
5-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-chloroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
5-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-chloroaniline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-chloroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to the modulation of their activity. This interaction is crucial for its biological activities, including enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The bioactivity of triazolothiadiazoles is highly dependent on substituents at positions 3 and 6 of the fused ring system. Key comparisons include:
Key Observations :
- Electron Effects : The 2-chloroaniline group in the target compound introduces a strong electron-withdrawing effect, which may enhance electrophilic reactivity compared to pyridyl (moderately electron-withdrawing) or alkyl/aryl (electron-donating) substituents .
- Lipophilicity : Alkyl/aryl groups (logP: 2.5–4.0) increase lipophilicity, favoring membrane penetration, whereas the 2-chloroaniline group (logP ~2.0) offers a balance between solubility and bioavailability .
- Bioactivity: Pyridyl derivatives exhibit vasodilatory effects due to nitric oxide modulation, while alkyl/aryl analogs show broader antimicrobial activity.
Biological Activity
5-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-chloroaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and structure-activity relationships (SAR) of this compound and its derivatives.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole and thiadiazole rings. The general synthetic pathway includes:
- Formation of Thiadiazole : The initial step often involves the reaction of hydrazine derivatives with carbon disulfide to form thiadiazole intermediates.
- Cyclization : Subsequent cyclization reactions lead to the formation of the triazolo-thiadiazole structure.
- Chlorination : The introduction of the chloro group at the aniline position is carried out using chlorinating agents.
Biological Activities
The biological activities associated with this compound and its derivatives include:
- Antimicrobial Activity : Several studies have demonstrated that triazolo-thiadiazole derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds in this class have shown activity against Gram-positive and Gram-negative bacteria .
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against cancer cell lines. Preliminary results indicate that it exhibits cytotoxic potential with IC50 values ranging from 1.1 to 18.8 µM .
- Anti-inflammatory and Analgesic Effects : Derivatives have also been reported to possess anti-inflammatory and analgesic properties in various animal models .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiadiazole and triazole moieties significantly influence biological activity. For instance:
- Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the aromatic ring can enhance or reduce biological efficacy.
- Ring Modifications : Alterations in the ring structure can lead to variations in potency and selectivity towards specific biological targets.
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical settings:
- Anticancer Evaluation : In a study involving Ehrlich's Ascites carcinoma cells, various derivatives showed significant anticancer activity compared to control groups .
- Antimicrobial Testing : A series of synthesized compounds were tested against a panel of microbial strains. Results indicated that certain derivatives exhibited potent activity against resistant strains .
Data Summary
The following table summarizes key findings on the biological activities of this compound:
| Activity Type | IC50 Range (µM) | Remarks |
|---|---|---|
| Antimicrobial | 10 - 50 | Effective against multiple strains |
| Anticancer | 1.1 - 18.8 | Significant cytotoxicity |
| Anti-inflammatory | N/A | Efficacy demonstrated in models |
| Analgesic | N/A | Positive results in pain models |
Q & A
Q. Example SAR Table :
| Substituent Position | Group Introduced | MIC (μg/mL) vs S. aureus | Key Interaction |
|---|---|---|---|
| Triazole C-3 | Methyl | 12.5 | Hydrophobic |
| Thiadiazole C-6 | 4-Chlorophenyl | 3.2 | π-Stacking |
| Data adapted from and . |
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Contradictions often arise from variations in:
- Substituent Effects :
- Assay Conditions :
- Standardize protocols (e.g., broth microdilution vs agar diffusion) and control for pH, temperature, and inoculum size .
- Target Specificity :
- Validate enzyme inhibition (e.g., COX-2 vs EGFR) using isoform-specific assays. A derivative with a piperidinyl group showed 10× selectivity for COX-2 over EGFR .
Case Study :
A study reported weak anticancer activity (IC₅₀ > 50 μM) for a methyl-substituted analog, while a trifluoromethyl analog showed IC₅₀ = 8.2 μM. The discrepancy is attributed to the CF₃ group’s electron-withdrawing effect enhancing DNA intercalation .
Advanced: What computational strategies can predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction :
- Use SwissADME or ADMETLab 2.0 to estimate bioavailability (%F), blood-brain barrier permeability (logBB), and CYP450 inhibition.
- Example : Derivatives with logP > 3.5 show poor aqueous solubility but enhanced cell membrane penetration .
- Molecular Dynamics (MD) Simulations :
- Simulate binding stability (e.g., RMSD < 2 Å over 100 ns) to confirm target engagement. A piperidinyl-substituted analog maintained stable interactions with HIV-1 protease over 50 ns .
Basic: How to evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability :
- Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via HPLC. Thiadiazole rings are prone to hydrolysis at pH < 3 .
- Thermal Stability :
Advanced: What strategies enhance selectivity for cancer vs. normal cells?
Methodological Answer:
- Prodrug Design :
- Introduce enzymatically cleavable groups (e.g., ester linkages) activated in tumor microenvironments (e.g., high MMP-2 expression) .
- Targeted Delivery :
- Conjugate with folate or RGD peptides to exploit overexpressed receptors in cancer cells .
Advanced: How to analyze synergistic effects with existing therapeutics?
Methodological Answer:
- Checkerboard Assay :
- Combine the compound with doxorubicin or cisplatin at sub-MIC concentrations. Calculate fractional inhibitory concentration (FIC) indices. Synergy is defined as FIC ≤ 0.5 .
- Mechanistic Studies :
- Use flow cytometry to assess apoptosis (Annexin V/PI staining) and ROS generation. A 2-chloroaniline derivative enhanced doxorubicin-induced apoptosis by 40% in MCF-7 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
